3-(4-Acetamidophenoxy)propanoic acid

Description

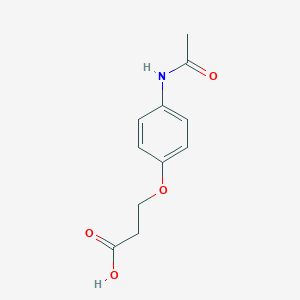

3-(4-Acetamidophenoxy)propanoic acid is a propanoic acid derivative featuring a 4-acetamidophenoxy substituent. This article compares its hypothesized properties with structurally related compounds, leveraging data from analogs to infer structure-activity relationships (SARs).

Properties

CAS No. |

13794-00-8 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

3-(4-acetamidophenoxy)propanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-8(13)12-9-2-4-10(5-3-9)16-7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

RWTUXZCYWHPJDV-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Observations:

Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria . Hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit broad-spectrum antibacterial and antifungal effects, suggesting that polar substituents enhance interactions with microbial targets .

Antiviral Activity: The acetamido-amino derivative (5e) demonstrates significant inhibition of influenza A, highlighting the role of acetamido groups in viral entry or replication interference .

Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives induce apoptosis in cancer cells and scavenge free radicals, likely due to the redox-active phenolic moiety .

Cytotoxic Activity: Methoxy and hydroxyl substituents (e.g., 3-(4-hydroxy-3-methoxyphenyl)propanoic acid) correlate with anti-mycobacterial activity, indicating that lipophilicity and hydrogen bonding influence membrane penetration .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, bioavailability, and target binding:

- Chlorinated Derivatives : Increased lipophilicity (logP) enhances membrane permeability but may reduce aqueous solubility .

- Hydroxylated Derivatives : Polar -OH groups improve solubility but may limit blood-brain barrier penetration.

- Phenoxy Linkage: The ether bond in this compound may confer metabolic stability compared to ester or amino linkages.

Structure-Activity Relationships (SARs)

- Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial activity by increasing electrophilicity and disrupting microbial membranes .

- Electron-Donating Groups (OH, OCH₃) : Promote antioxidant and anticancer effects via radical scavenging and chelation of metal ions .

- Acetamido Substitution : May shift activity toward antiviral targets, as seen in compound 5e, possibly by mimicking host cell receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.